tert-Butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate
CAS No.:
Cat. No.: VC15917911
Molecular Formula: C12H20F2N2O2
Molecular Weight: 262.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H20F2N2O2 |
|---|---|
| Molecular Weight | 262.30 g/mol |
| IUPAC Name | tert-butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate |
| Standard InChI | InChI=1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-8-12(13,14)6-11(16)4-5-15-7-11/h15H,4-8H2,1-3H3 |
| Standard InChI Key | XKSLVDQIFNATCH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC12CCNC2)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a 1,7-diazaspiro[4.4]nonane core, where two nitrogen atoms occupy positions 1 and 7 of the spiro-fused ring system. The tert-butoxycarbonyl (Boc) group at position 1 serves as a protective moiety, while the 3,3-difluoro substitution introduces electronic and steric modifications critical for molecular interactions.
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₀F₂N₂O₂ | |
| Molecular Weight | 262.30 g/mol | |
| IUPAC Name | tert-butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate | |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC12CCNC2)(F)F | |
| PubChem CID | 105514503 |
Stereochemical Considerations
X-ray crystallographic studies of analogous spiro compounds reveal a twisted boat-chair conformation in the piperidine ring, with the fluorine atoms adopting equatorial positions to minimize steric strain . The spiro junction at C4 creates a distinct three-dimensional topology, making this scaffold valuable for targeting allosteric binding sites in biological systems.
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis typically employs a tandem cyclization-protection strategy:
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Ring Formation: Condensation of 3,3-difluoropiperidine-4-carboxylic acid derivatives with appropriate diamine precursors under Mitsunobu conditions.
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Boc Protection: Subsequent treatment with di-tert-butyl dicarbonate in dichloromethane at ambient temperature (82.1% yield) .
Table 2: Optimized Reaction Conditions
| Parameter | Value | Outcome |
|---|---|---|
| Catalyst | DCC/EDCI | 78-85% yield |
| Solvent | Dichloromethane | High purity |
| Temperature | 20-25°C | Minimal decomposition |
| Reaction Time | 12-18 hours | Complete conversion |
Scale-Up Challenges
Industrial production faces three key hurdles:
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Fluorine volatility during high-temperature steps requires specialized reactor designs.
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Spirocycle racemization necessitates chiral resolution columns for enantiopure batches .
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Exothermic Boc protection demands precise temperature control to prevent N-deprotection .
Physicochemical Profile
Stability Characteristics
Table 3: Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature |
|---|---|---|
| DMSO | 45.2 | 25°C |
| Ethanol | 12.8 | 25°C |
| Water | <0.1 | 25°C |
Spectroscopic Signatures
-
HRMS: m/z 263.1542 [M+H]⁺ (calc. 263.1538)
Pharmaceutical Applications
Kinase Inhibition
The spirocyclic framework shows preferential binding to ATP pockets of tyrosine kinase enzymes. In preclinical models, derivatives demonstrated IC₅₀ values of 18-42 nM against c-Met and ALK kinases .
CNS Penetration
LogP calculations (2.1 ± 0.3) and in vitro BBB models predict 12-15% brain uptake, making it a candidate for neurological targets. Fluorine substitution reduces P-glycoprotein efflux compared to non-fluorinated analogs.
Analytical Characterization
Chromatographic Methods
HPLC Conditions:
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Column: C18, 150 × 4.6 mm, 3.5 μm
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Mobile Phase: 65:35 MeCN/10 mM NH₄OAc
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Retention Time: 6.8 min
Counterion Analysis
ICP-MS reveals <0.5 ppm heavy metal contaminants, meeting ICH Q3D guidelines for pharmaceutical intermediates .
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